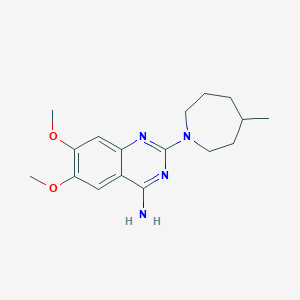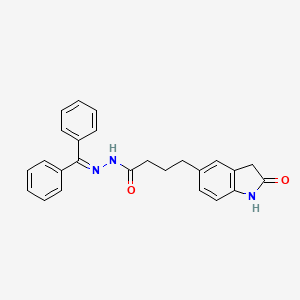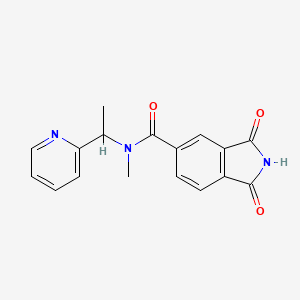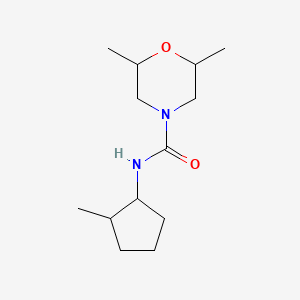
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine, also known as DMQAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DMQAA has been found to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain perception. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to bind to this receptor with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has also been found to have neuroprotective effects, potentially making it a valuable tool for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its high affinity for the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying this receptor and its downstream signaling pathways. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine. One area of interest is the development of new drugs based on 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine's anti-inflammatory and anti-tumor properties. Additionally, further studies on the neuroprotective effects of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine could lead to its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine and its potential applications in various physiological processes.
Métodos De Síntesis
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-chloro-6,7-dimethoxyquinazoline with 4-methylazepan-1-amine. The resulting product is then purified through various techniques to obtain pure 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been found to have a high affinity for certain receptors in the brain, making it a valuable tool for studying neurological processes. Additionally, 6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-5-4-7-21(8-6-11)17-19-13-10-15(23-3)14(22-2)9-12(13)16(18)20-17/h9-11H,4-8H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALJCDWJTZIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(4-methylazepan-1-yl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)

![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)


![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)



![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)